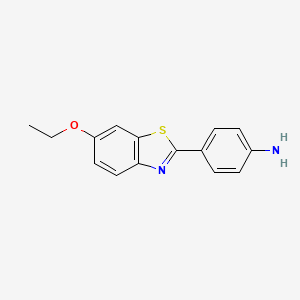

4-(6-Ethoxy-1,3-benzothiazol-2-yl)aniline

Description

Properties

IUPAC Name |

4-(6-ethoxy-1,3-benzothiazol-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2OS/c1-2-18-12-7-8-13-14(9-12)19-15(17-13)10-3-5-11(16)6-4-10/h3-9H,2,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEOZQOJMMLSBDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Benzothiazole Core Structures in Contemporary Chemical and Biological Sciences

The benzothiazole (B30560) ring system, which consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is recognized as a "privileged scaffold" in medicinal and synthetic chemistry. proquest.comjchemrev.comresearchgate.net This designation stems from its presence in a multitude of compounds exhibiting a wide array of biological activities and its utility in materials science. nih.govtandfonline.com The structural diversity and reactivity of benzothiazole derivatives have made them a focal point for the development of novel therapeutic agents and functional materials. jchemrev.com

Benzothiazole-containing molecules have been investigated for a vast spectrum of pharmacological applications. nih.gov Research has demonstrated their potential as anticancer, antimicrobial, anti-inflammatory, antidiabetic, anticonvulsant, antiviral, antioxidant, and analgesic agents. jchemrev.comnih.govnih.gov This broad utility has encouraged medicinal chemists to synthesize and evaluate a large number of novel benzothiazole derivatives for therapeutic purposes. nih.govtandfonline.com Several commercially available drugs, such as Riluzole (used in the treatment of amyotrophic lateral sclerosis), Pramipexole, and the imaging agent Pittsburgh compound B, feature the benzothiazole core, underscoring its clinical significance. crimsonpublishers.comnih.gov Beyond medicine, benzothiazole derivatives are applied as organic luminescent materials, amyloid imaging agents, and dyes. thieme-connect.comijper.org

| Reported Biological/Chemical Activity | Description | References |

| Antitumor | Derivatives, particularly 2-arylbenzothiazoles, have shown potent cytotoxic activity against various cancer cell lines. orientjchem.orgnih.gov | nih.govorientjchem.orgnih.gov |

| Antimicrobial | The scaffold is integral to compounds with activity against bacteria and fungi. nih.govnih.gov | nih.govnih.gov |

| Anti-inflammatory | Certain derivatives have demonstrated the ability to modulate inflammatory pathways. jchemrev.comnih.gov | jchemrev.comnih.gov |

| Anticonvulsant | Research has identified benzothiazole compounds with activity in models of epilepsy. nih.govchemistryjournal.net | nih.govchemistryjournal.net |

| Antidiabetic | The benzothiazole nucleus is present in molecules explored for their hypoglycemic effects. nih.govtandfonline.com | nih.govtandfonline.com |

| Antiviral | Fused systems like pyrimido-benzothiazoles have been studied for antiviral properties, including against HIV. chemistryjournal.net | chemistryjournal.net |

| Amyloid Imaging | 2-Arylbenzothiazoles are used as imaging agents for amyloid plaques in Alzheimer's disease research. tandfonline.comthieme-connect.com | tandfonline.comthieme-connect.com |

| Luminescent Materials | The rigid, planar structure of the benzothiazole core makes it suitable for applications in organic light-emitting diodes (OLEDs). proquest.comthieme-connect.com | proquest.comthieme-connect.com |

Historical Trajectory and Evolution of Research Methodologies for Benzothiazole Compounds

The history of benzothiazole (B30560) chemistry dates back to the late 19th century, with initial synthetic methods being established by chemists like Hoffmann. pcbiochemres.comresearchgate.net The classical and most common approach for constructing the benzothiazole ring involves the condensation of a 2-aminothiophenol (B119425) with a compound containing a carbonyl or cyano group, such as an aldehyde, carboxylic acid, or acyl chloride. thieme-connect.comijper.orgnih.gov Another foundational method is the Jacobson cyclization, which utilizes a thiobenzanilide (B1581041) precursor. ijper.org

While these early methods were pivotal, they often faced limitations, including harsh reaction conditions and difficulties in preparing the requisite 2-aminothiophenol starting materials, which are susceptible to oxidation. ijper.org Over the decades, research has focused on overcoming these challenges, leading to a significant evolution in synthetic strategies. Modern methodologies emphasize the use of catalysts to improve product yield, purity, and selectivity. rsc.org

A major shift has been toward "green chemistry" principles, aiming for more environmentally benign processes. mdpi.com This includes the use of visible-light-promoted reactions, which avoid the need for transition metal catalysts, and microwave-assisted synthesis to reduce reaction times. mdpi.commdpi.com Furthermore, advanced catalytic systems, including transition metals like copper and palladium, have enabled novel synthetic pathways such as direct C-H functionalization and cross-coupling reactions, expanding the toolkit for creating complex benzothiazole derivatives. thieme-connect.comrsc.org

| Methodology | Description | Advantages/Disadvantages | References |

| Classical Condensation | Reaction of 2-aminothiophenol with aldehydes, carboxylic acids, or acyl chlorides. | Adv: Well-established, versatile. Disadv: Often requires harsh conditions, precursor instability. | thieme-connect.comnih.gov |

| Jacobson Cyclization | Intramolecular cyclization of thiobenzanilides. | Adv: Provides an alternative route. Disadv: Precursor synthesis can be multi-step. | ijper.org |

| Catalytic Methods | Use of various catalysts (e.g., H2O2/HCl, SnP2O7) to promote condensation reactions. | Adv: Higher yields, shorter reaction times, milder conditions. | mdpi.com |

| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate reactions. | Adv: Drastic reduction in reaction time, often improved yields. | mdpi.commdpi.com |

| Visible-Light-Promoted Synthesis | Use of blue LEDs or other light sources to initiate cyclization. | Adv: Environmentally friendly, avoids metal catalysts, mild conditions. | mdpi.commdpi.com |

| Transition-Metal-Catalyzed C-H Functionalization | Direct modification of the benzothiazole core using catalysts like palladium or copper. | Adv: Highly efficient for creating complex molecules, atom economy. | thieme-connect.com |

Current Academic Research Landscape Focused on 2 Arylbenzothiazoles and 6 Substituted Benzothiazoles

The academic research landscape continues to vigorously explore benzothiazole (B30560) derivatives, with a particular focus on 2-arylbenzothiazoles and the influence of substituents on the benzene (B151609) portion of the core, such as at the 6-position. These areas are directly relevant to the structure of 4-(6-Ethoxy-1,3-benzothiazol-2-yl)aniline.

2-Arylbenzothiazoles: This subclass is a cornerstone of modern benzothiazole research due to its wide-ranging biological and industrial applications. proquest.com The aryl group at the 2-position is a key structural feature that can be readily modified to tune the compound's properties. proquest.com Current research is heavily invested in developing novel synthetic routes for their construction, including direct arylation of the benzothiazole C-H bond and intramolecular cyclization of thiobenzanilide (B1581041) precursors. thieme-connect.comdntb.gov.ua These compounds are actively being developed as potent antitumor agents, fluorescent probes, and inhibitors of enzymes like DNA gyrase. proquest.comthieme-connect.comnih.gov The 2-(4-aminophenyl) moiety, as seen in the title compound, is a frequently studied scaffold known to impart significant antitumor activity. semanticscholar.orgmdpi.com

6-Substituted Benzothiazoles: Modification of the benzothiazole core's benzene ring is a critical strategy for modulating bioactivity. The 6-position is a common site for substitution. The electronic nature of the substituent at this position—whether it is electron-donating (like the ethoxy group) or electron-withdrawing (like a nitro or chloro group)—can profoundly impact the molecule's interaction with biological targets. nih.gov Studies have shown that compounds with substituents at the 6-position exhibit a range of activities, including anticancer, anti-inflammatory, anticonvulsant, and antileishmanial effects. orientjchem.orgchemistryjournal.netnih.govnih.gov For example, research has indicated that the presence of electron-donating groups at the 6-position can enhance antitumor effects in certain molecular contexts. nih.gov

| Scaffold Focus | Recent Research Findings | Significance | References |

| 2-Arylbenzothiazoles | Development of new derivatives as DNA gyrase inhibitors for antimicrobial applications. | Provides a non-traditional target for combating bacterial infections. | nih.gov |

| 2-Arylbenzothiazoles | Synthesis of novel compounds for use as amyloid imaging agents in Alzheimer's disease diagnostics. | Crucial for the early detection and study of neurodegenerative diseases. | thieme-connect.com |

| 2-Arylbenzothiazoles | Design of potent antitumor agents that show selective cytotoxicity against cancer cell lines. | The 2-(4-aminophenyl)benzothiazole structure is a key pharmacophore for anticancer activity. | semanticscholar.orgmdpi.com |

| 6-Substituted Benzothiazoles | Synthesis of 6-nitro and 6-amino benzothiazole derivatives with selective antileishmanial activity. | Highlights the importance of the 6-substituent in directing specific biological activity. | chemistryjournal.netnih.gov |

| 6-Substituted Benzothiazoles | Evaluation of derivatives with electron-withdrawing groups (Cl, F, NO2) at the 6-position for enhanced anticonvulsant effects. | Demonstrates structure-activity relationships for CNS-active compounds. | nih.gov |

| 2,6-Disubstituted Benzothiazoles | Investigation of compounds with various substitutions at both positions for anticancer activity against multiple cell lines (MCF-7, HeLa). | Shows the synergistic effect of substitution at multiple positions to optimize bioactivity. | orientjchem.org |

Comprehensive Review of Literature on Analogous 2 Aminobenzothiazole and Ethoxy Substituted Benzothiazole Scaffolds

Rational Design Principles in the Synthesis of Substituted Benzothiazole Systems

The rational design of synthetic routes for complex benzothiazoles hinges on controlling the reaction's selectivity and understanding the electronic influence of substituents on the precursors.

While the aromatic and planar nature of the benzothiazole core means stereoselectivity is not a primary concern during the formation of the nucleus itself, regioselectivity is paramount. The precise placement of substituents, as in the 2- and 6-positions of the target molecule, requires careful selection of starting materials and reaction conditions.

The synthesis of a 2,6-disubstituted benzothiazole is typically achieved by using a 4-substituted-2-aminothiophenol as a key precursor. For the target molecule, this would be 2-amino-5-ethoxythiophenol. The regiochemistry is thus embedded in this starting material. However, modern C-H functionalization techniques offer alternative regioselective pathways. For instance, Ru-catalyzed meta-selective C-H nitration has been developed for 2-arylbenzothiazoles, demonstrating that post-synthesis modification can be a powerful tool for achieving specific substitution patterns. nih.gov Similarly, Ir-catalyzed C-H borylation can provide versatile building blocks for further functionalization at specific positions that are otherwise difficult to access. nih.gov In reactions involving substituted N-arylthioureas, stereoelectronic effects of the substituents can dictate the final regioselective outcome of the cyclization. organic-chemistry.org

The electronic nature of substituents on the aniline and aryl precursors significantly influences the reaction pathways and yields for 2,6-disubstituted benzothiazoles. mdpi.com In the case of 4-(6-ethoxy-1,3-benzothiazol-2-yl)aniline, the ethoxy group at the 6-position is an electron-donating group (EDG). EDGs on the 2-aminothiophenol (B119425) ring increase the nucleophilicity of the amino and thiol groups, which can facilitate the initial condensation and subsequent cyclization steps, often leading to higher product yields. nih.gov

Similarly, the electronic properties of the substituent on the precursor for the 2-position aryl group (in this case, an aniline group) also play a role. Both EDGs and electron-withdrawing groups (EWGs) on aldehydes used in condensation reactions are generally well-tolerated, allowing for the synthesis of a wide array of 2-arylbenzothiazoles in excellent yields. mdpi.commdpi.comorganic-chemistry.org Studies on benzothiazole derivatives have systematically investigated the effects of EDGs (-CH₃) and EWGs (-NO₂) on their optoelectronic and charge transfer properties, confirming that substituents can tune the electronic structure of the final molecule. mdpi.comnih.gov

| Substituent Type | Position | Effect on Synthesis | Example Precursor for Target Molecule |

| Electron-Donating (Ethoxy) | 6-position (on thiophenol) | Increases nucleophilicity, potentially increasing reaction rate and yield. nih.gov | 2-amino-5-ethoxythiophenol |

| Electron-Donating (Amino) | 4-position (on 2-aryl group) | Generally well-tolerated in condensation reactions. mdpi.commdpi.com | 4-aminobenzaldehyde (B1209532) or 4-aminobenzoic acid |

Established and Emerging Synthetic Routes to the Benzothiazole Nucleus

The construction of the benzothiazole core is most commonly achieved through the condensation of a 2-aminothiophenol with a suitable electrophile.

The most widely employed method for synthesizing 2-substituted benzothiazoles is the condensation reaction between a 2-aminothiophenol and a compound containing a carbonyl or cyano group. mdpi.com This versatile approach can utilize various precursors, including aldehydes, carboxylic acids, acid chlorides, esters, and nitriles, to introduce the desired substituent at the 2-position. tandfonline.comwikipedia.org

For the synthesis of 4-(6-ethoxy-1,3-benzothiazol-2-yl)aniline, the reaction would involve the condensation of 2-amino-5-ethoxythiophenol with a 4-aminobenzaldehyde or a derivative of 4-aminobenzoic acid. A plausible mechanism involves the initial nucleophilic attack of the amino group on the carbonyl carbon, forming a Schiff base or amide intermediate, which then undergoes intramolecular cyclization via the thiol group, followed by dehydration and oxidation to yield the aromatic benzothiazole ring. A variety of catalysts, including acids, bases, and metal complexes, can be used to promote this transformation under diverse conditions, from high temperatures to mild, room-temperature settings. mdpi.comtandfonline.com

The final step in many benzothiazole syntheses is an oxidation that converts a dihydrobenzothiazole intermediate into the fully aromatic system. This oxidative cyclization can be mediated by a wide range of reagents and conditions.

Recent methodologies focus on greener and more efficient oxidants. Catalyst-free systems using air in combination with a solvent like DMSO have proven effective for the synthesis of 2-arylbenzothiazoles from 2-aminothiophenols and aldehydes. organic-chemistry.org Other common systems include hydrogen peroxide with an acid catalyst (H₂O₂/HCl), which allows the reaction to proceed at room temperature. mdpi.commdpi.com Molecular iodine is another versatile reagent that can act as a mild catalyst for oxidative cyclization under solvent-free conditions. publish.csiro.auorganic-chemistry.orgmdpi.com These methods are often characterized by high yields, broad functional group tolerance, and operational simplicity. organic-chemistry.org

| Oxidant/Catalyst System | Typical Precursors | Key Advantages | Reference |

| Air/DMSO | 2-Aminothiophenol, Aryl Aldehyde | Catalyst-free, simple, environmentally friendly. | organic-chemistry.org |

| H₂O₂/HCl | 2-Aminothiophenol, Aldehyde | Room temperature, short reaction times, excellent yields. | mdpi.commdpi.com |

| Molecular Iodine (I₂) | 2-Aminothiophenol, N-protected amino acids | Solvent-free, mild Lewis acid catalyst. | mdpi.com |

| Potassium Persulfate (K₂S₂O₈) | Benzothiazole, Aryl Aldehyde | Non-transition metal-catalyzed, good step economy. | organic-chemistry.org |

| Visible Light/Photocatalyst | Thiobenzanilides | Inexpensive catalyst, wide functional group scope. | nih.gov |

To improve synthetic efficiency and align with the principles of green chemistry, one-pot multicomponent reactions (MCRs) have been developed for benzothiazole synthesis. ijcce.ac.ir These reactions combine three or more starting materials in a single reaction vessel to construct the final product, avoiding the need to isolate intermediates. nih.gov

An effective three-component reaction for synthesizing 2-arylbenzothiazoles involves the reaction of a haloaniline (e.g., 2-iodoaniline), an aryl aldehyde, and a sulfur source like thiourea (B124793). nih.govnanomaterchem.com This approach, often catalyzed by copper, allows for the simultaneous formation of C-N and C-S bonds in a single pot. nanomaterchem.com Such strategies are highly economical, often use readily available reagents, tolerate a wide range of functional groups, and can be performed in environmentally benign solvents like water. nih.govnanomaterchem.com This methodology is directly applicable to the synthesis of the structural class of 4-(6-ethoxy-1,3-benzothiazol-2-yl)aniline.

Transition Metal-Catalyzed Coupling Reactions in Benzothiazole Synthesis

The synthesis of the benzothiazole core, a key component of 4-(6-ethoxy-1,3-benzothiazol-2-yl)aniline, has been significantly advanced through the use of transition metal-catalyzed coupling reactions. These methods offer high efficiency and selectivity, often under milder conditions than traditional condensation reactions. Copper and palladium catalysts, in particular, have demonstrated considerable utility in the formation of the 2-substituted benzothiazole scaffold.

Copper-catalyzed methodologies are prominent for the synthesis of 2-substituted benzothiazoles. One common approach involves the condensation of 2-aminobenzenethiols with nitriles, facilitated by a copper catalyst. mdpi.com This method is applicable to a wide array of nitriles bearing different functional groups, consistently producing excellent yields of the corresponding benzothiazole products. mdpi.com Another copper-catalyzed route involves the reaction of o-iodoanilines with arylacetic acids and elemental sulfur, providing good yields of 2-substituted benzothiazoles. organic-chemistry.org While these methods are broadly applicable, the synthesis of the specific target molecule, 4-(6-ethoxy-1,3-benzothiazol-2-yl)aniline, would necessitate the use of appropriately substituted precursors, such as 2-amino-5-ethoxythiophenol and 4-aminobenzonitrile (B131773) or related derivatives.

Palladium catalysis has also been employed in the synthesis of benzothiazoles, particularly from ortho-halothioureas. mdpi.comnih.gov These reactions typically involve intramolecular C-S bond formation, facilitated by the palladium catalyst, to construct the thiazole (B1198619) ring. The versatility of palladium catalysis allows for a broad substrate scope, although its application to the synthesis of 4-(6-ethoxy-1,3-benzothiazol-2-yl)aniline is contingent on the availability of the corresponding substituted thiourea precursor.

The strategic application of these transition metal-catalyzed reactions provides a powerful toolkit for the construction of the 4-(6-ethoxy-1,3-benzothiazol-2-yl)aniline framework and its analogs. The choice of catalyst and reaction conditions can be tailored to the specific functionalities present in the starting materials, enabling the efficient and selective synthesis of this important chemical entity.

Microwave-Assisted and Ultrasonic-Assisted Synthetic Approaches

To accelerate chemical transformations, reduce energy consumption, and improve product yields, microwave and ultrasonic irradiation have emerged as powerful tools in the synthesis of benzothiazoles. These non-conventional energy sources offer significant advantages over classical heating methods.

Microwave-Assisted Synthesis:

Microwave irradiation has been demonstrated to dramatically reduce reaction times in the synthesis of benzothiazole derivatives. nih.govresearchgate.net For instance, the condensation of 2-aminothiophenols with aldehydes, a key step in forming the benzothiazole ring, can be achieved in a matter of minutes under microwave heating, compared to several hours with conventional methods. ias.ac.in This rapid heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture.

Several protocols have been developed that leverage microwave assistance. One notable example is the phenyliodoniumbis(trifluoroacetate) (PIFA)-promoted cyclocondensation of 2-aminothiophenols and aldehydes, which proceeds efficiently under microwave irradiation to afford benzothiazoles in good to excellent yields. mdpi.comias.ac.in Another approach utilizes zeolite as a solid support for the reaction of 2-mercaptobenzothiazole (B37678) with hydrazine (B178648) hydrate (B1144303) under solvent-free microwave conditions, highlighting the synergy between microwave heating and heterogeneous catalysis. tsijournals.com

| Catalyst/Reagent | Reactants | Solvent | Time | Yield (%) | Reference |

| PIFA | 2-Aminothiophenol, Aldehyde | - | 2-5 min | 85-95 | ias.ac.in |

| NaY Zeolite | 2-Mercaptobenzothiazole, Hydrazine Hydrate | Solvent-free | 7 min | High | tsijournals.com |

| Ag2O | 2-Aminothiophenol, Aldehyde | - | 4-8 min | 92-98 | mdpi.com |

Ultrasonic-Assisted Synthesis:

Ultrasonic irradiation, or sonication, utilizes the energy of sound waves to induce chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, which can significantly enhance reaction rates. analis.com.myresearchgate.net

The synthesis of benzothiazoles has been successfully achieved using ultrasound. A notable advantage of this method is the ability to conduct reactions under solvent-free and catalyst-free conditions. analis.com.myanalis.com.my For example, the reaction of 2-aminothiophenol with various benzaldehydes under ultrasonic probe irradiation can produce benzothiazole derivatives in moderate to good yields within 20 minutes at room temperature. analis.com.my In other work, a sulfated tungstate (B81510) catalyst has been employed in the ultrasound-assisted synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes, again under solvent-free conditions. tandfonline.com

| Catalyst | Reactants | Conditions | Time | Yield (%) | Reference |

| None | 2-Aminothiophenol, Benzaldehyde (B42025) | Ultrasonic probe, room temp. | 20 min | 65-83 | analis.com.my |

| Sulfated Tungstate | 2-Aminothiophenol, Aldehyde | Ultrasound, room temp. | 15-40 min | 88-96 | tandfonline.com |

| FeCl3/Montmorillonite K-10 | 2-Aminothiophenol, Aromatic Aldehyde | Ultrasound, 25-30°C | 15-30 min | 78-92 | researchgate.net |

Applications of Heterogeneous Catalysis in Benzothiazole Synthesis

Heterogeneous catalysis offers significant advantages in the synthesis of benzothiazoles, primarily concerning the ease of catalyst separation from the reaction mixture, catalyst reusability, and often milder reaction conditions, which align with the principles of green chemistry. researchgate.net A variety of solid-supported catalysts have been developed and successfully applied to the synthesis of the benzothiazole scaffold.

One prominent strategy involves the use of solid acid catalysts. For instance, silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄-SiO₂) has been effectively used for the condensation of 2-aminothiophenol with acyl chlorides under solvent-free conditions. nih.gov The heterogeneous nature of this catalyst allows for its simple removal by filtration. nih.gov Similarly, a Brønsted acidic ionic liquid gel has been employed as an efficient and recyclable heterogeneous catalyst for the synthesis of benzothiazoles, also under solvent-free conditions. acs.org

Natural-based materials have also been explored as supports for catalytic systems. A nanocatalyst comprising Zr(IV) supported on Gum Arabic has been utilized for the one-pot synthesis of benzothiazole derivatives from the condensation of aromatic aldehydes and 2-aminothiophenol under solvent-free conditions at 90°C. orgchemres.org This catalyst is noted for being inexpensive, recyclable, and environmentally friendly. orgchemres.org

Other notable heterogeneous catalytic systems include:

SnP₂O₇: This catalyst has been used for the efficient synthesis of benzothiazoles from the condensation of 2-aminothiophenol with aromatic aldehydes, boasting high yields and very short reaction times. The catalyst could be reused multiple times without a significant loss of activity. mdpi.comnih.gov

Sulfated Tungstate: This recyclable catalyst has been employed in the ultrasound-assisted, solvent-free synthesis of functionalized benzothiazoles at room temperature. tandfonline.com

Zeolites: Zeolites, such as NaY, have been used as reusable solid supports and catalysts in the microwave-assisted, solvent-free synthesis of substituted benzothiazoles. tsijournals.com

The application of these heterogeneous catalysts provides a practical and sustainable approach to the synthesis of 4-(6-ethoxy-1,3-benzothiazol-2-yl)aniline, minimizing waste and simplifying the purification process.

| Catalyst | Reactant 1 | Reactant 2 | Conditions | Key Advantages | Reference |

| NaHSO₄-SiO₂ | 2-Aminothiophenol | Acyl Chlorides | Solvent-free | Inexpensive, non-toxic, easily prepared and removed | nih.gov |

| Brønsted Acidic Ionic Liquid Gel | 2-Aminophenol/thiol | Aldehydes | Solvent-free, 130°C | High yields, recyclable, simple work-up | acs.org |

| Gum Arabic/Zr(IV) | 2-Aminothiophenol | Aromatic Aldehydes | Solvent-free, 90°C | High efficiency, cheap, recyclable, green catalyst | orgchemres.org |

| SnP₂O₇ | 2-Aminothiophenol | Aromatic Aldehydes | - | High yields (87-95%), short reaction times (8-35 min), reusable | mdpi.comnih.gov |

| Sulfated Tungstate | 2-Aminothiophenol | Aldehydes | Ultrasound, room temp., solvent-free | Mildly acidic, non-toxic, recyclable, efficient | tandfonline.com |

| NaY Zeolite | 2-Mercaptobenzothiazole | Hydrazine Hydrate | Microwave, solvent-free | Reusable, solvent-free | tsijournals.com |

Green Chemistry Principles in Benzothiazole Synthesis

The synthesis of benzothiazoles, including 4-(6-ethoxy-1,3-benzothiazol-2-yl)aniline, is increasingly being guided by the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. nih.gov This focus has led to the development of more environmentally benign synthetic routes that emphasize the use of safer solvents, renewable materials, and catalytic methods, while maximizing atom economy. mdpi.comnih.govresearchgate.net

Key green chemistry strategies applied to benzothiazole synthesis include:

The use of alternative energy sources like microwave and ultrasonic irradiation to reduce reaction times and energy consumption. nih.gov

The development of solvent-free reaction conditions to minimize the use of volatile organic compounds. nih.gov

The application of aqueous reaction media as a safe and environmentally friendly solvent. organic-chemistry.org

The design and use of reusable heterogeneous catalysts to reduce waste and improve process efficiency. mdpi.comnih.gov

These approaches not only contribute to a more sustainable chemical industry but also often result in improved reaction efficiency and simplified product purification.

Solvent-Free and Aqueous-Phase Reaction Conditions

Solvent-Free Reactions:

Conducting reactions in the absence of a solvent, known as solvent-free or neat conditions, is a cornerstone of green chemistry. This approach eliminates the environmental and health hazards associated with many organic solvents, simplifies product work-up, and can sometimes lead to enhanced reaction rates and selectivity. researchgate.net

The synthesis of benzothiazoles has been successfully adapted to solvent-free conditions using various methodologies. For instance, the condensation of 2-aminothiophenol with aldehydes or acyl chlorides can be performed neat, often with the assistance of a solid catalyst or microwave irradiation. nih.govtsijournals.com Molecular iodine has been used as a catalyst for the solid-phase, solvent-free reaction between 2-aminothiophenol and benzoic acid derivatives, yielding benzothiazoles in excellent yields within a short reaction time. nih.gov Similarly, the use of a Brønsted acidic ionic liquid gel as a heterogeneous catalyst allows for the synthesis of benzothiazoles under solvent-free conditions with high yields and easy catalyst recycling. acs.org Ultrasonic irradiation has also been employed to facilitate solvent-free and catalyst-free synthesis of benzothiazoles. analis.com.mytandfonline.com

Aqueous-Phase Reactions:

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Performing organic reactions in water can offer unique reactivity and selectivity compared to organic solvents. The synthesis of benzothiazoles in aqueous media has been explored as a sustainable alternative to traditional methods.

One example is the use of samarium triflate as a reusable acid catalyst for the synthesis of benzoxazoles and benzothiazoles from o-amino(thio)phenols and aldehydes in an aqueous medium under mild conditions. organic-chemistry.org This method benefits from short reaction times and a simple work-up procedure. nih.gov Additionally, the development of water-soluble or water-tolerant catalysts is an active area of research to further expand the scope of aqueous-phase synthesis of benzothiazoles.

| Condition | Catalyst/Method | Reactants | Key Advantages | Reference |

| Solvent-Free | Molecular Iodine | 2-Aminothiophenol, Benzoic Acid Derivatives | Solid-phase, rapid (10 min), excellent yield | nih.gov |

| Solvent-Free | NaHSO₄-SiO₂ | 2-Aminothiophenol, Acyl Chlorides | Heterogeneous, catalyst easily removed | nih.gov |

| Solvent-Free | Ultrasonic Probe Irradiation | 2-Aminothiophenol, Benzaldehyde | Catalyst-free, rapid (20 min), room temperature | analis.com.my |

| Solvent-Free | Microwave Irradiation over NaY Zeolite | 2-Mercaptobenzothiazole Derivatives | Reusable catalyst, rapid | tsijournals.com |

| Aqueous-Phase | Samarium Triflate | o-Aminothiophenol, Aldehyde | Reusable catalyst, mild conditions, simple work-up | organic-chemistry.orgnih.gov |

Sustainable Catalytic Systems for Benzothiazole Production

The development of sustainable catalytic systems is a critical aspect of green chemistry, aiming to replace stoichiometric reagents with catalytic alternatives that are efficient, recyclable, and environmentally benign. mdpi.com In the context of benzothiazole synthesis, significant progress has been made in designing catalysts that minimize waste and energy consumption.

The use of catalysts derived from renewable resources is another promising avenue. For example, a nanocatalyst based on Gum Arabic, a natural polymer, has been developed for the synthesis of benzothiazoles. orgchemres.org Such bio-based catalysts offer a more sustainable alternative to those derived from finite resources.

Furthermore, the development of metal-free catalytic systems is gaining traction. While transition metals are effective catalysts, they can be toxic and expensive. Molecular iodine, for example, has been used as a mild Lewis acid catalyst in a one-pot, solvent-free synthesis of 2-substituted benzothiazoles. nih.gov Similarly, a mixture of H₂O₂/HCl has been used as a simple and efficient catalytic system for the condensation of 2-aminothiophenol with aldehydes. nih.govmdpi.com

The integration of these sustainable catalytic systems with other green chemistry principles, such as the use of alternative energy sources and benign solvents, provides a holistic approach to the environmentally responsible production of 4-(6-ethoxy-1,3-benzothiazol-2-yl)aniline and other valuable benzothiazole derivatives.

Strategic Derivatization of the 4-(6-Ethoxy-1,3-benzothiazol-2-yl)aniline Scaffold

The 4-(6-ethoxy-1,3-benzothiazol-2-yl)aniline scaffold possesses a primary aromatic amine group, which serves as a versatile handle for a wide range of chemical modifications. Strategic derivatization of this amino group allows for the synthesis of a diverse library of compounds with potentially enhanced or modulated biological activities. Common derivatization strategies include acylation, sulfonylation, Schiff base formation, and the synthesis of various heterocyclic systems.

Acylation and Sulfonylation:

The reaction of the primary amine with acyl chlorides or anhydrides leads to the formation of the corresponding amides. This is a common strategy to explore the structure-activity relationship of the parent compound. For example, reaction with acetyl chloride would yield N-(4-(6-ethoxy-1,3-benzothiazol-2-yl)phenyl)acetamide. Similarly, reaction with sulfonyl chlorides, such as benzenesulfonyl chloride, would produce the corresponding sulfonamides.

Schiff Base Formation:

The condensation of the primary amine with various aldehydes or ketones results in the formation of Schiff bases (imines). This reaction is typically carried out in the presence of an acid catalyst. For instance, condensation with a substituted benzaldehyde would yield an N-(substituted benzylidene)-4-(6-ethoxy-1,3-benzothiazol-2-yl)aniline derivative. Schiff bases are valuable intermediates and can also exhibit biological activity in their own right. The formation of Schiff's bases from 4-(1H-benzo[d]imidazol-2-yl)aniline with various pyrazolecarbaldehydes has been reported, suggesting a similar reactivity for the benzothiazole analogue. ijrpc.com

Synthesis of Heterocyclic Derivatives:

The amino group can be incorporated into new heterocyclic rings. For example, reaction with α,β-unsaturated carboxylic acids or their derivatives can lead to the formation of pyrazole (B372694) or other nitrogen-containing heterocycles. The reaction of 4-(1H-benzo[d]imidazol-2-yl)aniline with maleic anhydride, followed by cyclization with hydrazine derivatives, has been shown to produce pyrazole derivatives. ijrpc.com A similar synthetic strategy could be applied to 4-(6-ethoxy-1,3-benzothiazol-2-yl)aniline to generate novel, more complex molecular architectures.

Metal Complexation:

The aniline nitrogen, as well as the nitrogen atom of the benzothiazole ring, can act as coordination sites for transition metals. The synthesis of transition metal complexes with ligands containing a benzothiazole aniline moiety has been explored. nih.gov These metal complexes can exhibit unique biological properties distinct from the parent ligand. For example, salen-type Schiff base ligands incorporating benzothiazole aniline have been used to coordinate with metals such as manganese, iron, cobalt, and zinc. nih.gov

The strategic derivatization of the 4-(6-ethoxy-1,3-benzothiazol-2-yl)aniline scaffold is a key approach to fine-tuning its physicochemical and biological properties, leading to the discovery of new chemical entities with potential therapeutic applications.

Mechanistic Studies of 4 6 Ethoxy 1,3 Benzothiazol 2 Yl Aniline in Advanced in Vitro Biological Models

Molecular and Cellular Interaction Mechanisms

The intricate mechanisms through which 4-(6-ethoxy-1,3-benzothiazol-2-yl)aniline exerts its biological effects are a subject of ongoing research. While direct studies on this specific molecule are limited, the broader class of benzothiazole (B30560) derivatives has been investigated for its potential as anticancer agents. These studies provide a framework for understanding the likely molecular and cellular interactions of 4-(6-ethoxy-1,3-benzothiazol-2-yl)aniline.

Elucidation of Cellular Pathway Modulation by Benzothiazole Derivatives

Benzothiazole derivatives are known to interact with various cellular signaling pathways that are critical for cancer cell proliferation and survival. The following sections detail the modulation of these pathways by compounds structurally related to 4-(6-ethoxy-1,3-benzothiazol-2-yl)aniline.

Benzothiazole aniline (B41778) derivatives have been identified as potential inhibitors of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR). nih.gov The EGFR signaling network, which includes the JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways, is a crucial regulator of cell growth, proliferation, and survival. nih.gov Dysregulation of this network is a common feature of many cancers.

The ERK/MAPK pathway is a key cascade that transmits signals from the cell surface to the nucleus, influencing gene expression and cell cycle progression. nih.gov Some benzothiazole derivatives have been shown to interfere with this pathway. nih.gov Similarly, the PI3K/Akt/mTOR pathway is a central regulator of cell metabolism, growth, and angiogenesis, and its inhibition is a major focus of cancer therapy. nih.gov Aniline derivatives have been shown to promote apoptosis by activating autophagy mediated by the PI3K/Akt/mTOR pathway in non-small cell lung cancer cells. mdpi.com

The JAK/STAT signaling pathway is activated by various cytokines and growth factors and plays a critical role in the immune response and cell proliferation. nih.gov The interconnected nature of these pathways means that inhibition of an upstream receptor like EGFR by a benzothiazole derivative could have cascading effects on these downstream signaling molecules.

| Signaling Pathway | Key Proteins | Role in Cancer | Modulation by Benzothiazole Derivatives |

|---|---|---|---|

| Receptor Tyrosine Kinase (RTK) | EGFR | Promotes cell proliferation and survival | Inhibition of activity nih.gov |

| ERK/MAPK | Ras, Raf, MEK, ERK | Regulates cell growth and differentiation | Potential for inhibition nih.gov |

| PI3K/Akt/mTOR | PI3K, Akt, mTOR | Controls cell growth, metabolism, and survival | Inhibition of phosphorylation mdpi.com |

| JAK/STAT | JAK, STAT | Mediates cytokine signaling and cell proliferation | Potential for modulation due to pathway crosstalk |

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that play a dual role in cancer. At low levels, they can promote cancer cell proliferation and survival, while at high levels, they can induce oxidative stress and lead to cell death. nih.gov Some anticancer agents exert their effects by increasing ROS production in cancer cells.

Studies on certain aniline derivatives suggest a possible mechanism involving the generation of ROS. mdpi.com Elevated ROS levels can damage cellular components, including DNA, proteins, and lipids, ultimately triggering apoptotic pathways. The induction of oxidative stress is a recognized strategy in cancer therapy, and it is plausible that 4-(6-ethoxy-1,3-benzothiazol-2-yl)aniline could function through a similar mechanism. Research on other compounds has shown that ROS generation can be a critical factor in their anticancer effects, often linked to the inhibition of signaling pathways like PI3K/Akt. mdpi.com

Mechanistic Analysis of Anti-proliferative Effects in Cancer Cell Lines

The anti-proliferative effects of benzothiazole derivatives have been demonstrated in various cancer cell lines. nih.govmdpi.com These effects are often the result of the compound's ability to interfere with the cell cycle and induce apoptosis.

The cell cycle is a tightly regulated process that governs cell division. Cancer cells often have a dysregulated cell cycle, leading to uncontrolled proliferation. A common mechanism of anticancer drugs is to induce cell cycle arrest at specific checkpoints, preventing the cell from dividing and often leading to apoptosis.

Flow cytometry analysis is a common technique used to study the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). An increase in the sub-G1 population is indicative of apoptotic cell death. researchgate.net Studies on various compounds have demonstrated the ability to induce cell cycle arrest, often in the G1 phase, which prevents the cell from entering the DNA synthesis (S) phase. nih.govmdpi.com Thiazole (B1198619) derivatives have also been reported to cause G1 cell cycle arrest. researchgate.net

| Cancer Cell Line | Compound Type | Observed Effect | Reference |

|---|---|---|---|

| HCT116 (Colon) | Fucoidan | G1 arrest | nih.gov |

| HT-29 (Colon) | DMHE | G0/G1 arrest | mdpi.com |

| T24 (Bladder) | Genistein | G2/M arrest and increased sub-G1 population | mdpi.com |

| A549 (Lung) | BS | Increased sub-G1 population | researchgate.net |

Mitochondria are not only the powerhouses of the cell but also play a crucial role in regulating apoptosis. The disruption of the mitochondrial membrane potential (ΔΨm) is a key event in the intrinsic apoptotic pathway. This disruption leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm, which in turn activates caspases and executes cell death.

Several anticancer compounds have been shown to induce mitochondrial dysfunction. This can be a consequence of increased ROS production, which can damage mitochondrial components. The loss of mitochondrial membrane potential is a hallmark of apoptosis and can be measured using specific fluorescent dyes. While direct evidence for 4-(6-ethoxy-1,3-benzothiazol-2-yl)aniline is not available, the known mechanisms of related benzothiazole and aniline derivatives suggest that mitochondrial-mediated apoptosis is a likely pathway for its anti-proliferative effects.

Regulation of Apoptosis-Related Gene Transcription (e.g., Bax, Bcl-xL)

The intrinsic mitochondrial pathway of apoptosis is a critical cellular process governed by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes pro-apoptotic members like Bcl-2-associated X protein (Bax) and anti-apoptotic members such as B-cell lymphoma-extra large (Bcl-xL). The delicate balance between these opposing factions dictates the cell's fate, with a shift towards pro-apoptotic proteins leading to the initiation of the caspase cascade and subsequent programmed cell death. nih.govnih.gov

Studies have shown that certain compounds can influence the transcriptional regulation of these key apoptosis-related genes. For instance, in some cancer cell lines, treatment with specific agents has been observed to significantly upregulate the expression of Bax, while concurrently downregulating the expression of Bcl-xL. nih.govcellmolbiol.org This dual action effectively lowers the threshold for apoptosis, making cancer cells more susceptible to cell death. The expression levels of these genes can be quantified using techniques like real-time polymerase chain reaction (RT-PCR), providing a measure of the compound's pro-apoptotic potential. nih.gov

The modulation of Bax and Bcl-xL expression is a key mechanism through which the apoptotic process can be initiated. mdpi.com An increase in the Bax/Bcl-xL ratio is a strong indicator of a cell's commitment to undergo apoptosis. nih.gov This alteration in gene expression can lead to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the activation of effector caspases, ultimately resulting in the dismantling of the cell. mdpi.com Therefore, compounds that can effectively modulate the transcription of these genes hold promise as potential therapeutic agents.

Impact on Cellular Motility and Migration Dynamics (e.g., In Vitro Wound Healing Assays)

The in vitro wound healing assay is a widely used method to study cell migration, a fundamental process in various physiological and pathological phenomena, including wound healing, immune responses, and cancer metastasis. 4dcell.com This assay involves creating a cell-free gap, or "wound," in a confluent monolayer of cells and then monitoring the closure of this gap over time as cells migrate into the empty space. 4dcell.com

The rate of wound closure provides a quantitative measure of cell migration. 4dcell.com Various factors, including the presence of specific chemical compounds, can influence this rate. By comparing the wound closure in treated versus untreated cells, researchers can assess the impact of a compound on cellular motility. 4dcell.com This technique allows for both qualitative analysis of cell morphology during migration and quantitative analysis of migration parameters such as the rate of cell migration and the percentage of wound closure. 4dcell.com

The wound healing assay is a valuable tool for screening compounds that may either inhibit or promote cell migration. 4dcell.com For instance, in the context of cancer research, compounds that inhibit the migration of cancer cells are of particular interest as potential anti-metastatic agents. 4dcell.com Conversely, in the context of tissue regeneration, compounds that promote the migration of relevant cell types could be beneficial.

Cytotoxicity Assessment and Biocompatibility Evaluation in Defined Cell Culture Models (e.g., A549, THP-1)

The assessment of cytotoxicity is a critical step in evaluating the biological activity of any compound. In vitro cell culture models provide a controlled environment to study the effects of substances on specific cell types. The A549 cell line, derived from human lung adenocarcinoma, and the THP-1 cell line, a human monocytic cell line often differentiated into macrophages, are commonly used models in toxicological and pharmacological research. nih.govnih.gov

Cytotoxicity can be evaluated using various assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. researchgate.netjksus.org The half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound that inhibits 50% of cell growth, is a standard metric for quantifying cytotoxicity. researchgate.netjksus.org Studies on benzothiazole derivatives have demonstrated varying degrees of cytotoxicity against the A549 cell line. researchgate.net

Co-culture systems, for instance, combining A549 epithelial cells with THP-1-derived macrophages, can provide a more physiologically relevant model to study cellular interactions and responses to external stimuli. nih.govnih.gov Such models can be used to investigate the inflammatory and cytotoxic responses to various agents. nih.gov The release of lactate (B86563) dehydrogenase (LDH), an indicator of cell membrane damage, is another common marker used to assess cytotoxicity in these models. nih.gov

Enzyme Inhibition and Target Engagement Studies

Inhibition Kinetics and Binding Modes with Microbial Enzymes (e.g., DNA Gyrase, Dihydropteroate Synthase)

Bacterial DNA gyrase and topoisomerase IV are essential type II topoisomerases that play a crucial role in maintaining the topological state of DNA during replication and transcription, making them validated targets for antibacterial agents. nih.govnih.gov These enzymes are heterotetrameric, with DNA gyrase composed of GyrA and GyrB subunits and topoisomerase IV composed of ParC and ParE subunits. nih.gov

Benzothiazole-based compounds have been investigated as potential inhibitors of these bacterial enzymes. nih.govnih.gov The inhibitory activity of these compounds is often evaluated through enzymatic assays that measure the supercoiling or relaxation of DNA. nih.gov Structure-activity relationship (SAR) studies are crucial in optimizing the potency of these inhibitors. For example, modifications to the benzothiazole scaffold can significantly impact their inhibitory activity against DNA gyrase. nih.gov

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the binding modes of inhibitors within the active site of their target enzymes. nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. nih.gov For instance, the carboxylate group on a benzothiazole derivative might interact with specific amino acid residues and water molecules within the ATP-binding site of the GyrB subunit. nih.gov

Mechanistic Insights into Urease Inhibition by Benzothiazole Compounds

Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. nih.gov Its activity is implicated in various pathological conditions, including those caused by Helicobacter pylori, and it also plays a role in agricultural nitrogen loss. nih.gov Consequently, the inhibition of urease is a significant therapeutic and agricultural goal. nih.gov

The mechanism of urease inhibition often involves the interaction of the inhibitor with the nickel ions in the enzyme's active site or by blocking the mobile flap at the entrance of the active site. nih.gov The inhibitory potency of compounds is influenced by their structural features, such as the type and position of functional groups. nih.gov

Kinetic studies, using methods like Lineweaver-Burk plots, can elucidate the mode of inhibition (e.g., competitive, non-competitive, or mixed-type). nih.gov Molecular docking studies complement these kinetic analyses by providing insights into the binding interactions between the inhibitor and the enzyme at a molecular level. nih.gov These computational models can predict binding affinities and help rationalize the observed inhibitory activities. nih.gov

Alpha-Glucosidase Inhibition Studies and Structure-Mechanism Correlations

Alpha-glucosidase is a key enzyme involved in carbohydrate digestion, breaking down complex carbohydrates into absorbable monosaccharides. scielo.br Inhibition of this enzyme can delay carbohydrate absorption and consequently lower postprandial blood glucose levels, which is a crucial strategy in the management of type 2 diabetes. scielo.brnih.gov

A variety of compounds, including those with heterocyclic ring structures, have been investigated as potential alpha-glucosidase inhibitors. nih.gov The inhibitory activity of these compounds is typically assessed through in vitro enzyme assays, and their potency is often compared to standard drugs like acarbose. mdpi.com

Structure-activity relationship studies are essential for understanding how the chemical structure of a compound influences its inhibitory activity. For instance, the presence of specific substituents, such as hydrophobic groups or electron-withdrawing groups on an aromatic ring, can significantly affect the inhibitory potency. researchgate.net Molecular docking studies are employed to investigate the binding interactions between the inhibitors and the active site of alpha-glucosidase, providing insights into the mechanism of inhibition at a molecular level. mdpi.com These studies can reveal key interactions with amino acid residues in the active site that are responsible for the inhibitory effect. mdpi.com

Investigation of Tyrosine Kinase and BET Biotarget Inhibition

The 2-arylbenzothiazole scaffold, to which 4-(6-ethoxy-1,3-benzothiazol-2-yl)aniline belongs, has been a subject of significant interest in medicinal chemistry due to its structural similarities to known inhibitors of various protein kinases. aston.ac.ukresearchgate.net These enzymes play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. Consequently, analogues of 4-(6-ethoxy-1,3-benzothiazol-2-yl)aniline have been evaluated for their potential to inhibit key biotargets such as tyrosine kinases.

Tyrosine Kinase Inhibition: Research into hydroxylated 2-phenylbenzothiazole (B1203474) derivatives has demonstrated inhibitory activity against the epidermal growth factor receptor tyrosine kinase (EGFRTK). aston.ac.uk Furthermore, the 2-aminobenzothiazole (B30445) core structure has been identified as a potent template for developing inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key transducer in angiogenesis. nih.gov For instance, certain 2-aminobenzothiazole derivatives exhibit potent inhibition of VEGFR-2 kinase with IC₅₀ values in the sub-micromolar range, comparable to clinically used drugs like sorafenib. nih.gov The mechanism of action for this class of compounds is often competitive binding at the ATP-binding site of the kinase domain. aston.ac.ukresearchgate.net While specific data for 4-(6-ethoxy-1,3-benzothiazol-2-yl)aniline is not extensively detailed, the activity of its analogues suggests potential for similar inhibitory properties.

Table 1: In Vitro Kinase Inhibitory Activity of Selected 2-Arylbenzothiazole Analogues

| Compound Analogue | Target Kinase | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 2-Aminobenzothiazole Derivative 19 | VEGFR-2 | 0.5 | nih.gov |

| 2-Aminobenzothiazole-CT Hybrid 20 | VEGFR-2 | 0.15 | nih.gov |

| 2-Aminobenzothiazole-CT Hybrid 21 | VEGFR-2 | 0.19 | nih.gov |

BET Biotarget Inhibition: The Bromodomain and Extra-Terminal (BET) family of proteins (including BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that recognize acetylated lysine (B10760008) residues on histones, playing a crucial role in the regulation of gene transcription. Inhibition of BET proteins has emerged as a promising therapeutic strategy for cancer and inflammatory diseases. However, investigation of the 2-arylbenzothiazole scaffold, including 4-(6-ethoxy-1,3-benzothiazol-2-yl)aniline, as a potential BET inhibitor is not extensively documented in current literature. This remains an area of potential exploration to further elucidate the mechanistic profile of this class of compounds.

Structure-Activity Relationship (SAR) Studies in Mechanistic Biology

The biological activity of 2-(4-aminophenyl)benzothiazole and its analogues is highly dependent on their chemical structure, with specific substituents playing a critical role in their mechanism of action, metabolic fate, and potency. nih.gov

Correlation of Substituent Effects on In Vitro Biological Activities of 4-(6-Ethoxy-1,3-benzothiazol-2-yl)aniline Analogues

The antitumor properties of the 2-(4-aminophenyl)benzothiazole class are intrinsically linked to their metabolism. nih.gov The cytochrome P450 isoform, CYP1A1, is central to the bioactivation of these compounds into cytotoxic species. nih.gov Structure-activity relationship (SAR) studies have revealed several key correlations:

The 4'-Amino Group: The primary amine on the 2-phenyl ring is a critical determinant of activity. Its metabolic N-oxidation and N-acetylation can lead to the generation of reactive electrophilic species that form DNA adducts, ultimately triggering apoptosis. nih.gov

Substituents on the Benzothiazole Ring: The nature and position of substituents on the benzothiazole nucleus significantly modulate the compound's metabolic profile and potency. Oxidation at the C-6 position of the benzothiazole ring is a primary pathway for metabolic inactivation. nih.gov Therefore, placing a group at this position that blocks or resists metabolism, such as the ethoxy group in 4-(6-ethoxy-1,3-benzothiazol-2-yl)aniline, is a rational strategy to enhance biological activity by preventing detoxification. Fluorine substitution, particularly at the 5-position, has also been shown to block the formation of the inactive 6-hydroxy metabolite. nih.gov

Substituents on the Phenyl Ring: Modifications to the 2-phenyl ring also influence activity. For example, adding a methyl group to the phenyl ring has been found to be optimal for the antiproliferative potency in certain series of 2-aminobenzothiazole hybrids targeting VEGFR-2. nih.gov

Table 2: General Structure-Activity Relationships for 2-(4-Aminophenyl)benzothiazole Analogues

| Structural Position | Substituent Effect on Antitumor Activity | Rationale |

|---|---|---|

| Phenyl Ring (4'-position) | -NH₂ group is generally required | Essential for metabolic activation to cytotoxic species. nih.gov |

| Benzothiazole Ring (6-position) | Substitution with a metabolically stable group (e.g., -OCH₃, -OC₂H₅, -F) enhances activity | Blocks oxidation to the inactive 6-hydroxy metabolite. nih.gov |

| Benzothiazole Ring (General) | Electron-withdrawing or donating groups | Modulate electronic properties, influencing binding to targets like the Aryl Hydrocarbon Receptor (AhR) and subsequent CYP1A1 induction. nih.gov |

| Phenyl Ring (Other positions) | Alkyl groups (e.g., -CH₃) | Can enhance potency, potentially by improving hydrophobic interactions with target proteins. nih.gov |

Identification of Key Structural Determinants for Enhanced Mechanistic Efficacy

Based on extensive SAR studies of the 2-arylbenzothiazole class, several key structural features have been identified as crucial for potent biological activity and favorable mechanistic profiles.

The Planar 2-Arylbenzothiazole Core: This rigid, planar heterocyclic system is the fundamental pharmacophore. It serves as the scaffold for interaction with biological targets, including acting as an agonist for the Aryl Hydrocarbon Receptor (AhR), which leads to the induction of the metabolizing enzyme CYP1A1. nih.gov

The 4'-Aminophenyl Moiety: The presence of a primary aromatic amine at the 4'-position of the phenyl ring is a consistent feature among the most potent analogues. This group is the primary site for the metabolic bioactivation that is central to the compound's cytotoxic mechanism of action. nih.gov

Metabolic Blocking Group at C-6: The substitution at the 6-position of the benzothiazole ring is a critical determinant for preventing metabolic inactivation. The ethoxy group in 4-(6-ethoxy-1,3-benzothiazol-2-yl)aniline exemplifies this strategy. By occupying the site of deactivating hydroxylation, such groups ensure a higher concentration of the parent compound is available for conversion into active, cytotoxic metabolites. nih.gov

Q & A

Q. What are the standard synthetic routes for preparing 4-(6-Ethoxy-1,3-benzothiazol-2-yl)aniline?

The compound can be synthesized via cyclization reactions involving substituted anilines and thiocyanate derivatives. For example:

- React 4-ethoxyaniline with potassium thiocyanate (KSCN) in acetic acid, followed by bromination (Br₂) to form the benzothiazole core. Similar methods yield structurally analogous benzothiazoles with ~47% efficiency .

- Post-functionalization: Couple the benzothiazole intermediate with aniline derivatives using reflux conditions in anhydrous DMF or ethanol, with glacial acetic acid as a catalyst . Key considerations : Optimize reaction time, solvent polarity, and stoichiometry to enhance yield, particularly for the ethoxy substituent, which may influence reactivity.

Q. How is 4-(6-Ethoxy-1,3-benzothiazol-2-yl)aniline characterized in synthetic workflows?

Methodological characterization involves:

- Thin-layer chromatography (TLC) : Monitor reaction progress using silica gel plates and UV visualization .

- Nuclear Magnetic Resonance (NMR) : Assign signals for the ethoxy group (δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂), benzothiazole protons (aromatic δ 7.0–8.5 ppm), and aniline NH₂ (δ ~5.5 ppm, broad) .

- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns specific to the benzothiazole-aniline scaffold .

Q. What are common derivatization reactions for this compound?

The aniline moiety enables nucleophilic reactions:

- Thiourea formation : React with aryl isothiocyanates in refluxing DMF to generate thiourea derivatives, a strategy used for bioactive molecule development (yield: ~79%) .

- Schiff base synthesis : Condense with aldehydes (e.g., 2-naphthaldehyde) in ethanol under acidic conditions to form imine-linked conjugates, useful in coordination chemistry .

Advanced Research Questions

Q. How can crystallographic data for this compound be analyzed to resolve structural ambiguities?

- Structure solution : Use SHELX programs (SHELXD/SHELXL) for phase determination and refinement. Hydrogen bonding and π-stacking interactions can be modeled using Fourier maps .

- Validation tools : Employ PLATON (ADDSYM) to check for missed symmetry and Mercury CSD for void analysis and packing similarity calculations .

- Graph-set analysis : Apply Etter’s rules to classify hydrogen-bonding motifs (e.g., R₂²(8) patterns) .

Q. What computational methods predict the electronic properties of this compound for organic electronics?

- Density Functional Theory (DFT) : Calculate HOMO/LUMO levels to assess charge transport potential. The ethoxy group may lower HOMO energy, enhancing oxidative stability .

- Charge mobility simulations : Use Marcus theory to model hole/electron transport rates in crystal lattices, leveraging crystallographic coordinates from Mercury .

Q. How do substituents (e.g., ethoxy vs. methyl) influence physicochemical properties?

- Solubility : The ethoxy group increases hydrophobicity compared to methyl analogs, reducing aqueous solubility (<0.1 g/100 mL at 20°C for methyl derivatives ).

- Thermal stability : Differential Scanning Calorimetry (DSC) reveals decomposition temperatures >300°C, with ethoxy groups potentially lowering melting points relative to methyl .

Q. What strategies resolve contradictions in spectroscopic data during structure elucidation?

- Multi-technique cross-validation : Correlate NMR coupling constants with X-ray torsion angles. For example, resolve E/Z isomerism in Schiff base derivatives using NOESY and crystallography .

- High-resolution MS : Differentiate isobaric fragments (e.g., ethoxy vs. methoxy) via exact mass analysis (mass error <2 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.